t-Butyl t-amyl peroxide t-Butyl t-amyl peroxide
Brand Name: Vulcanchem
CAS No.: 5587-14-4
VCID: VC14172281
InChI: InChI=1S/C9H20O2/c1-7-9(5,6)11-10-8(2,3)4/h7H2,1-6H3
SMILES:
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol

t-Butyl t-amyl peroxide

CAS No.: 5587-14-4

Cat. No.: VC14172281

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

t-Butyl t-amyl peroxide - 5587-14-4

Specification

CAS No. 5587-14-4
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
IUPAC Name 2-tert-butylperoxy-2-methylbutane
Standard InChI InChI=1S/C9H20O2/c1-7-9(5,6)11-10-8(2,3)4/h7H2,1-6H3
Standard InChI Key UVTIZRNEWKAOEM-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)OOC(C)(C)C

Introduction

Structural Identity and Nomenclature

t-Butyl t-amyl peroxide belongs to the organic peroxide family, classified by the general formula R-O-O-R', where R and R' are alkyl groups. Its IUPAC name is tert-butyl tert-pentyl peroxide, reflecting the branched tert-amyl (tert-pentyl) substituent. The molecular formula is C₉H₂₀O₂, with a molecular weight of 160.26 g/mol (calculated from atomic weights). The structure features a peroxide bridge (-O-O-) connecting two tertiary alkyl groups, which imparts thermal instability and radical-generating capabilities .

Comparative Structural Analysis

  • Di-tert-butyl peroxide (DTBP): C₈H₁₈O₂, MW 146.23 g/mol, CAS 110-05-4 .

  • tert-Amyl hydroperoxide (TAHP): C₅H₁₂O₂, MW 104.15 g/mol, CAS 3425-61-4 .

  • t-Butyl t-amyl peroxide: Hypothesized to exhibit intermediate properties between DTBP and TAHP due to its larger alkyl substituents.

Synthesis and Reaction Mechanisms

Synthetic Pathways

While no direct synthesis protocols for t-butyl t-amyl peroxide are documented, analogous methods for DTBP and TAHP suggest feasible routes:

Route 1: Alkylation of Hydroperoxides

  • Base-catalyzed reaction:

    t-BuOOH+t-Amyl-OHNaOHt-Bu-O-O-t-Amyl+H₂O\text{t-BuOOH} + \text{t-Amyl-OH} \xrightarrow{\text{NaOH}} \text{t-Bu-O-O-t-Amyl} + \text{H₂O}

    This method mirrors the synthesis of DTBP from tert-butyl hydroperoxide (t-BuOOH) and tert-butanol .

Route 2: Radical Coupling
2. Thermal decomposition of diacyl peroxides:

RCO-O-O-COR’ΔR-O-O-R’+2CO2\text{RCO-O-O-COR'} \xrightarrow{\Delta} \text{R-O-O-R'} + 2 \text{CO}_2

Using t-butyl and t-amyl carboxylic acids as precursors, though this method risks uncontrolled decomposition .

Challenges in Synthesis

  • Thermal instability: The peroxide bond (-O-O-) decomposes at elevated temperatures, necessitating low-temperature conditions (<50°C) and inert atmospheres .

  • Purification difficulties: Column chromatography or fractional distillation under reduced pressure is required to isolate the peroxide from byproducts like alcohols and ketones .

Physicochemical Properties

Based on structural analogs, t-butyl t-amyl peroxide likely exhibits the following properties:

PropertyEstimated ValueReference Compound (Value)
Molecular Weight160.26 g/molDTBP (146.23 g/mol)
Density0.85–0.90 g/cm³DTBP (0.796 g/cm³ at 20°C)
Melting Point<0°C (liquid at room temp)DTBP (liquid below -40°C)
Decomposition Temp80–100°CDTBP (SADT 80°C)
Solubility in Water<10 mg/LDTBP (insoluble)
Log Kow~4.0TAHP (experimental data lacking)

Thermal Decomposition:

t-Bu-O-O-t-AmylΔt-Bu-O+t-Amyl-OAcetone+Methane+other radicals\text{t-Bu-O-O-t-Amyl} \xrightarrow{\Delta} \text{t-Bu-O}^\cdot + \text{t-Amyl-O}^\cdot \xrightarrow{} \text{Acetone} + \text{Methane} + \text{other radicals}

Radicals generated during decomposition enable cross-linking in polymers or initiate polymerization reactions .

Research Gaps and Future Directions

  • Synthesis Optimization: Develop low-cost, high-yield methods using greener catalysts (e.g., enzymatic oxidation).

  • Toxicokinetics: Investigate metabolic pathways and chronic exposure effects in mammalian models.

  • Polymer Compatibility: Screen efficacy in novel polymer matrices like bio-based polyurethanes.

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